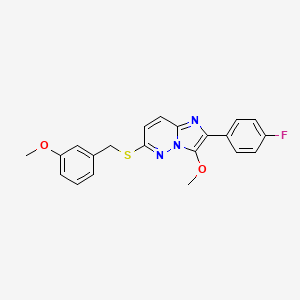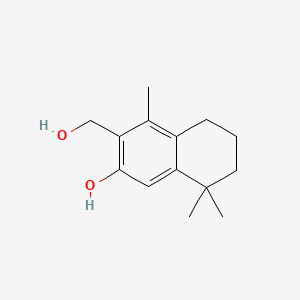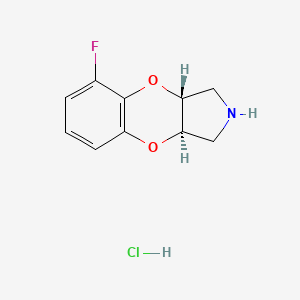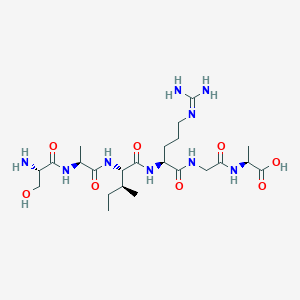
Sairga
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sairga is a derivative of the bacteriophage phi3T, specifically designed to identify the bacterial cytosolic protein phAimR. This identification promotes the lysogeny process within the bacterial cell. The molecular formula of this compound is C23H43N9O8, and it has a molecular weight of 573.64 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sairga involves the derivation from bacteriophage phi3T. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is produced in bulk quantities, with specific attention to maintaining the correct molecular structure and activity. The production process involves multiple stages of purification and quality control to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sairga undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sairga has a wide range of scientific research applications, including:
Biology: Employed in biological research to understand its interaction with bacterial proteins and its role in promoting lysogeny.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: Utilized in industrial processes that require specific chemical properties of this compound.
Wirkmechanismus
Sairga exerts its effects by specifically identifying and binding to the bacterial cytosolic protein phAimR. This binding initiates the lysogeny process, where the bacteriophage integrates its genetic material into the host bacterial genome. The molecular targets involved in this process include the phAimR protein and other associated pathways within the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sairga include other derivatives of bacteriophages that target specific bacterial proteins. Some examples are:
Phi3T derivatives: Other compounds derived from the bacteriophage phi3T with similar targeting mechanisms.
Phage-derived compounds: Various compounds derived from different bacteriophages that target bacterial proteins.
Uniqueness of this compound
What sets this compound apart from similar compounds is its specific ability to identify and bind to the phAimR protein within the bacterial cytosol. This unique targeting mechanism makes this compound a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H43N9O8 |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1 |
InChI-Schlüssel |
CHVRGAAYNPBRKC-ADLLZNHASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


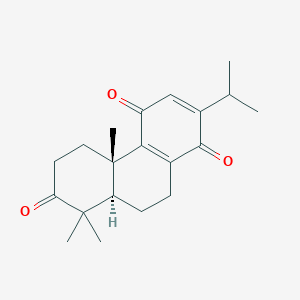
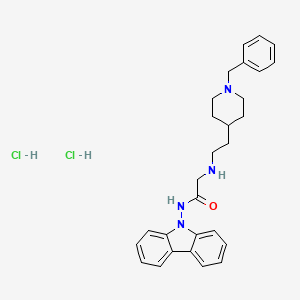

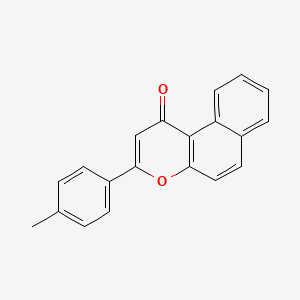
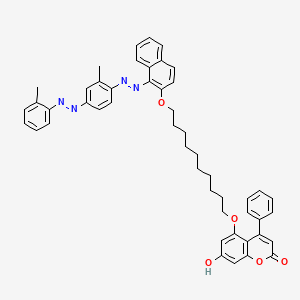

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)


![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
